molecular formula C10H11NO4 B151837 Dimethyl 2-aminoterephthalate CAS No. 5372-81-6

Dimethyl 2-aminoterephthalate

Cat. No. B151837
CAS RN: 5372-81-6
M. Wt: 209.2 g/mol
InChI Key: DSSKDXUDARIMTR-UHFFFAOYSA-N
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Description

Dimethyl 2-aminoterephthalate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as dimethyl 2,3-dihydroxyterephthalate and dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate are discussed, which are important intermediates in the synthesis of various complex organic molecules and have been studied for their crystal structures and physical properties .

Synthesis Analysis

The synthesis of related compounds like dimethyl 2,3-dihydroxyterephthalate involves its use as an intermediate in the generation of polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents . Although the synthesis of dimethyl 2-aminoterephthalate itself is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of dimethyl 2-aminoterephthalate can be inferred to some extent from the related compound dimethyl 2,3-dihydroxyterephthalate, which has been studied using crystallography to determine its structure . The structure of dimethyl 2-aminoterephthalate would likely be similar but with an amino group in place of one of the hydroxyl groups.

Chemical Reactions Analysis

The chemical reactions involving dimethyl 2-aminoterephthalate are not explicitly discussed in the provided papers. However, the related compound dimethyl 2,3-dihydroxyterephthalate is used to synthesize enterobactin analogues, indicating that dimethyl 2-aminoterephthalate could also participate in complex chemical reactions leading to biologically relevant molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl 2-aminoterephthalate can be somewhat related to those of dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, which exhibits charge transfer properties and has been studied using ab initio crystal field methods . Additionally, dimethyl terephthalate shows electrochromic characteristics upon electrochemical stimulation, which could suggest similar properties for dimethyl 2-aminoterephthalate .

Scientific Research Applications

Synthesis and Catalysis

Dimethyl 2-aminoterephthalate is used as an intermediate in various synthetic processes. It plays a crucial role in the synthesis of polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents (Huang & Liang, 2007). Additionally, it is involved in catalyzing Knoevenagel condensation reactions, demonstrating significant catalytic efficiency and recyclability (Yang et al., 2014).

Environmental Implications and Biodegradation

Dimethyl terephthalate (DMT), closely related to dimethyl 2-aminoterephthalate, is widely used in the manufacture of polyesters and plastics. Its environmental impact is a concern due to its extensive use. The esterase DmtH has been identified to transform DMT into less toxic mono-methyl terephthalate, thereby reducing its environmental toxicity (Cheng et al., 2020).

Material Science and Polymer Chemistry

In the realm of material science, dimethyl 2-aminoterephthalate derivatives are used to create optically active derivatives of terephthalic acid. These derivatives are precursors for chiral metal-organic frameworks (MOFs) (Veselovsky et al., 2017). Furthermore, its vinyl derivative is explored for application as an anode material in organic batteries, demonstrating potential in energy storage technologies (Nauroozi et al., 2016).

Spectroscopy and Optical Properties

Dimethyl terephthalate shows distinct electrochromic characteristics, changing color upon electrochemical stimulation, which has implications in spectroscopy and material science (Urano et al., 2004). Additionally, studies on dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate explore its color polymorphism and solid-state packing, contributing to our understanding of molecular interactions and material properties (Pratik et al., 2014).

Renewable Resources and Green Chemistry

Efforts in green chemistry include the synthesis of renewable dimethyl terephthalate-like monomers from eugenol, providing a sustainable alternative to petroleum-based monomers (Firdaus et al., 2020).

Polymer and Composite Materials

Research on polyesters and copolyesters containing dimethyl terephthalate units, such as bio-based poly(hexamethylene terephthalate) copolyesters, examines their thermal stability, crystallinity, and biodegradability, impacting the development of new materials (Japu et al., 2013).

Flame Retardants

Dimethyl terephthalate derivatives are used to produce reactive flame retardants, demonstrating their potential in reducing heat release and enhancing fire safety in materials (Benin et al., 2012).

Safety And Hazards

Dimethyl 2-aminoterephthalate may cause skin irritation, serious eye irritation, and respiratory irritation . It is classified as Aquatic Chronic 2 according to the GHS classification . The compound should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

dimethyl 2-aminobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSKDXUDARIMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022225
Record name Dimethyl aminoterephthalate
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Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dimethyl 2-aminoterephthalate

CAS RN

5372-81-6
Record name 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester
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Record name Dimethyl aminoterephthalate
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Record name Dimethyl aminoterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester
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Record name Dimethyl aminoterephthalate
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Record name Dimethyl 2-aminoterephthalate
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Record name DIMETHYL AMINOTEREPHTHALATE
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Synthesis routes and methods

Procedure details

23.9 g (0.1 mol) of dimethyl 2-nitroterephthalate are hydrogenated in a mixture of 100 ml of methanol and 200 ml of tetrahydrofuran with palladium/charcoal at 5 bar and 20° C. After the catalyst has been removed by suction filtering the solvent is evaporated off and the residue is recrystallised from methanol. Yield 18-19 g, yellowish crystals m.p. 130-131° C.
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
J Park, D Yuan, KT Pham, JR Li, A Yakovenko… - pstorage-acs-6854636.s3 …
… Synthesis of dimethyl 2-(phenyldiazenyl)terephthalate: the mixture of nitrosobenzene (1.28 g, 12 mmol) and dimethyl 2-aminoterephthalate (2.1 g, 10 mmol) in glacial acetic acid (85 mL…
Y Yang, HF Yao, FG Xi, EQ Gao - Journal of Molecular Catalysis A …, 2014 - Elsevier
… The catalytic activity has been compared with dimethyl 2-aminoterephthalate and the isostructural amino-free MOF (UiO-66). The superior performance of UiO-66-NH 2 has been …
Number of citations: 164 www.sciencedirect.com
R Srirambalaji, S Hong, R Natarajan, M Yoon… - Chemical …, 2012 - pubs.rsc.org
… A similar reaction with 10 mol% dimethyl 2-aminoterephthalate (ATA), an ester analogue of … b Dimethyl 2-aminoterephthalate. c Conversions were calculated using 1 H NMR based on …
Number of citations: 179 pubs.rsc.org
VV Veselovsky, AV Lozanova, VI Isaeva… - Russian Chemical …, 2017 - Springer
… The coupling of dimethyl 2 aminoterephthalate 1 with N Boc L proline (3) was performed as described above for amino acid 2. This approach afforded adduct 10 in a good yield, and the …
Number of citations: 4 link.springer.com
CAL Mahaffy - Synthesis and Reactivity in Inorganic, Metal-Organic …, 1984 - Taylor & Francis
The tricarbonylchromium complexes of the following arenes were prepared: 6-ethyl-2-methylaniline, N-ethyl-2,3-dimethylaniline, N-ethyl-3-niethylaniline, 4-fluoro-N-methylaniline, 3-…
Number of citations: 10 www.tandfonline.com
AV Lozanova, VI Isaeva, AA Lobova - Russian Chemical Bulletin, 2017 - osti.gov
… derivatives of terephthalic acid, which are of interest as precursors of chiral metal-organic frameworks (MOFs), were synthesized starting from available dimethyl 2-aminoterephthalate, N…
Number of citations: 0 www.osti.gov
H Hahm, H Ha, S Kim, B Jung, MH Park, Y Kim… - …, 2015 - pubs.rsc.org
… Methylation of the amino group was undertaken starting from dimethyl-2-aminoterephthalate (1) and using dimethyl sulfate as the methylation reagent. Dimethyl-2-(methylamino) …
Number of citations: 15 pubs.rsc.org
MS Deshmukh, N Sekar - Dyes and Pigments, 2014 - Elsevier
… Dimethyl 2-aminoterephthalate, N,N-diethylaniline, N-(3-(diethylamino)phenyl) acetamide, N-(3-… (5) was prepared by the reported procedure [18] from dimethyl 2-aminoterephthalate (1). …
Number of citations: 39 www.sciencedirect.com
N Ivan, V Benin, AB Morgan - Synthetic Communications, 2013 - Taylor & Francis
… Dimethyl iodoterephthalate 3 was generated by diazotozation of dimethyl 2-aminoterephthalate, following a literature protocol, [ Citation 14 ] followed by a reaction with aqueous KI. …
Number of citations: 8 www.tandfonline.com
JM Wimble - 2011 - core.ac.uk
… In addition to the difficulties outlined above, this reaction was also potentially complicated by the fact that primary amines such as is present on dimethyl 2-aminoterephthalate, are …
Number of citations: 0 core.ac.uk

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